Regioisomeric Differentiation: Target Compound vs. N-[4-(aminomethyl)phenyl]-4-fluorobenzamide
The most critical differentiation for procurement is the regioisomeric identity. The target compound, with its aminomethyl group on the benzoyl moiety, is a distinct chemical entity from its isomer N-[4-(aminomethyl)phenyl]-4-fluorobenzamide, which bears the substituent on the aniline ring [1]. Despite these two isomers possessing identical molecular compositions (C14H13FN2O) and computed properties like XLogP3 (1.9) and TPSA (55.1 Ų) for the free base, their different spatial arrangements ensure they are not functional analogs in a biological context [1][2].
| Evidence Dimension | Molecular Topology / Regiochemistry |
|---|---|
| Target Compound Data | Aminomethyl group at the 4-position of the N-benzoyl ring. Free base SMILES: C1=CC(=CC=C1CN)C(=O)NC2=CC=C(C=C2)F |
| Comparator Or Baseline | N-[4-(aminomethyl)phenyl]-4-fluorobenzamide. Aminomethyl group at the 4-position of the N-phenyl ring. SMILES: C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)F |
| Quantified Difference | Regioisomeric; identical computed physicochemical properties (XLogP3=1.9, TPSA=55.1 Ų) but distinct 3D pharmacophores. |
| Conditions | Computational analysis based on PubChem data (Release 2025.09.15) |
Why This Matters
For procurement, selecting the wrong isomer will introduce a completely different chemical entity into an assay, rendering any SAR or biological screening data invalid and wasting resources.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16785778, 4-(aminomethyl)-N-(4-fluorophenyl)benzamide. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 16773003, N-[4-(aminomethyl)phenyl]-4-fluorobenzamide. View Source
